Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H21N3O3 and a molecular weight of 243.31 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(3-dimethylaminoacryloyl)piperidine-1-carboxylate with methylhydrazine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Medicinal Chemistry: This compound is involved in the development of drugs, particularly in cancer therapy, due to its ability to form derivatives with specific biological activities.
Materials Science: It is used in the synthesis of materials for chemical studies and structural analysis.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate involves its interaction with molecular targets through its hydrazine and piperidine groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl piperazine-1-carboxylate: This compound has a similar piperidine structure but lacks the hydrazinecarbonyl group, making it less reactive in certain chemical reactions.
Tert-butyl 4-hydroxypiperidine-1-carboxylate: This compound has a hydroxyl group instead of a hydrazinecarbonyl group, which affects its reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its hydrazinecarbonyl group, which provides additional reactivity and versatility in chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABYYYLRDBQJTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859154-32-8 | |
Record name | tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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